molecular formula C11H12N2O B2942305 N,N-dimethylindolizine-2-carboxamide CAS No. 160205-87-8

N,N-dimethylindolizine-2-carboxamide

Cat. No.: B2942305
CAS No.: 160205-87-8
M. Wt: 188.23
InChI Key: MDWPTJJJCXAJAB-UHFFFAOYSA-N
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Description

N,N-dimethylindolizine-2-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The indolizine scaffold is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylindolizine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of radical cyclization or cross-coupling reactions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired indolizine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylindolizine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of different substituted derivatives.

Scientific Research Applications

N,N-dimethylindolizine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound exhibits potential biological activities, such as enzyme inhibition and antimicrobial properties. It is studied for its effects on various biological targets.

    Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including anticancer and antimicrobial treatments.

    Industry: The compound’s fluorescence properties make it useful in material science and as a fluorescent probe in various applications.

Mechanism of Action

The mechanism of action of N,N-dimethylindolizine-2-carboxamide involves its interaction with specific molecular targets. For instance, the compound can inhibit enzymes by forming hydrogen bonds with the active sites, thereby blocking their activity. In the case of antimicrobial activity, the compound may disrupt the cell membrane or interfere with essential metabolic pathways .

Comparison with Similar Compounds

N,N-dimethylindolizine-2-carboxamide can be compared with other indolizine derivatives, such as:

Properties

IUPAC Name

N,N-dimethylindolizine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-12(2)11(14)9-7-10-5-3-4-6-13(10)8-9/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWPTJJJCXAJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN2C=CC=CC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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